グルタラミン酸

概要

説明

Glutamic acid is an amino acid that occurs in substantial amounts as a product of the hydrolysis of proteins . It is used to form proteins in the body and turns into glutamate, a chemical that helps nerve cells in the brain send and receive information from other cells . It may be involved in learning and memory .

Synthesis Analysis

The green synthesis of glutaric acid has been studied using joint test technology and density functional theory calculations . The reaction mechanism underlying this synthesis remains controversial .

Molecular Structure Analysis

Glutamic acid has the ability to form a negatively charged side chain, which plays a major role in intra and intermolecular interactions of proteins, peptides, and enzymes . An exhaustive conformational analysis has been performed for all eight possible forms at B3LYP/cc-pVTZ level .

Chemical Reactions Analysis

The reaction mechanism of the green synthesis of glutaric acid involves the use of environmentally friendly, inexpensive, and easily available hydrogen peroxide to replace traditional high-polluting oxidants . This fundamentally eliminates pollution sources .

Physical And Chemical Properties Analysis

Glutamic acid is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-glutamic acid is around 200-220 °C (392-428 °F) .

科学的研究の応用

薬物送達システム

グルタラミン酸: , ポリ-γ-グルタミン酸 (γ-PGA) の形で、生体適合性、無毒性、および生分解性のために薬物送達システムで広く使用されています . 特定の作用部位での放出を確保することにより、治療薬の効果を高める、標的薬物送達のためのナノ粒子の製剤に使用されてきました。 γ-PGA の製造とナノ粒子の製剤の最適化は、薬物送達技術の進歩に不可欠です .

組織工学

グルタラミン酸誘導体の組織工学への適用は重要です。 その優れた細胞適合性と分解性により、組織再生のための理想的な足場材料となっています . 研究により、γ-PGA は組織修復と再生プロセスに不可欠な細胞接着と増殖をサポートできることが示されています .

創傷治癒

医学分野では、グルタラミン酸は創傷治癒の用途に使用されてきました。湿潤環境を提供できるハイドロゲルの形成能力により、傷の治癒が促進されます。 さらに、γ-PGA ベースのドレッシングは、創傷部位に直接薬剤または生物学的薬剤を送達し、治癒の転帰を改善することができます .

農業

グルタラミン酸: 植物組織の栄養バランスを強化することにより、農業で役割を果たしています。それは元素の吸収と利用を高め、植物の成長と発達に貢献します。 このアプリケーションは、作物の生理的特性を改善し、収量と品質を向上させるのに特に役立ちます .

生体医用材料

生体医用材料の分野では、グルタラミン酸は、医療機器やインプラント用の生体適合性材料の開発など、さまざまな用途のために合成されてきました。 その特性により、生物学的組織と好都合に相互作用できる材料を作成できます .

環境への応用

グルタラミン酸の生分解性により、水処理や生物修復など、環境への応用が可能になります。 廃水から汚染物質を除去するために使用でき、環境汚染を削減できます .

免疫学

グルタラミン酸: は、免疫原のコンジュゲートを作成するために使用されてきました。 スペーサー基として機能することにより、ハプテンをキャリアタンパク質に正常に結合させることができます。これは、ワクチン開発における抗体の産生に不可欠です .

エネルギー代謝の強化

養殖では、グルタラミン酸は、エビなどの生物の病原体に対する免疫応答を強化することが示されています。 免疫関連および防御関連遺伝子の発現をアップレギュレートし、養殖種の健康と成長に不可欠な好気性エネルギー代謝を強化します .

作用機序

Target of Action

Glutaramic acid, also known as Glutamic acid or 5-amino-5-oxopentanoic acid, primarily targets ionotropic and metabotropic glutamate receptors . These receptors are crucial in brain function, serving as the most widespread neurotransmitters .

Mode of Action

Glutaramic acid interacts with its targets by activating both ionotropic (non-NMDA (AMPA and kainate) and NMDA) and metabotropic glutamate receptors . . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

Glutaramic acid plays a significant role in various biochemical pathways. It is involved in the biosynthesis of proteins and serves as a precursor for the synthesis of GABA in GABAergic neurons . Glutaramic acid is also involved in the glutamate-glutamine cycle , which is crucial for maintaining the balance of these amino acids in the body.

Pharmacokinetics

The pharmacokinetics of glutaramic acid are complex. After administration, it demonstrates high affinity to organs with a high degree of vascularization (lungs and heart) and elimination (kidney) . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The action of glutaramic acid results in several molecular and cellular effects. It is considered to be nature’s “Brain food” by improving mental capacities . It helps speed the healing of ulcers, gives a “lift” from fatigue, and helps control alcoholism, schizophrenia, and the craving for sugar .

Action Environment

The action, efficacy, and stability of glutaramic acid can be influenced by various environmental factors. For instance, in plants, glutamic acid reshapes the plant microbial community and enriches populations of Streptomyces . This suggests that the compound’s action can be influenced by the presence of other organisms in its environment.

Safety and Hazards

将来の方向性

Abnormal glutamatergic signaling has been implicated in a wide variety of psychiatric and neurologic disorders . Although recent studies have begun to link regulation of glutamate transporters to the pathogenesis of these disorders, it will be difficult to determine how regulation influences signaling or pathophysiology of glutamate without a better understanding of the mechanisms involved .

生化学分析

Biochemical Properties

Glutaramic acid is an essential building block of proteins and serves as a precursor for the synthesis of other amino acids, such as glutamine, proline, and arginine . It interacts with several enzymes, including glutamate dehydrogenase and glutamine synthetase, which facilitate its conversion into other metabolites . The interactions of glutaramic acid with these enzymes are crucial for maintaining the balance of nitrogen in the body and for the synthesis of neurotransmitters like gamma-aminobutyric acid (GABA) .

Cellular Effects

Glutaramic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a neurotransmitter in the central nervous system, where it binds to glutamate receptors, such as NMDA, AMPA, and kainate receptors . These interactions trigger a cascade of signaling events that affect neuronal communication, synaptic plasticity, and memory formation . Additionally, glutaramic acid plays a role in the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, glutaramic acid exerts its effects by binding to specific receptors and enzymes. For instance, it activates ionotropic and metabotropic glutamate receptors, leading to the influx of calcium ions and the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme activity, and cellular metabolism . Furthermore, glutaramic acid can act as an allosteric modulator of certain enzymes, enhancing or inhibiting their activity depending on the cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glutaramic acid can vary over time. Studies have shown that its stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Over time, glutaramic acid can undergo oxidative deamination, leading to the formation of alpha-ketoglutarate and ammonia . Long-term exposure to glutaramic acid in in vitro and in vivo studies has demonstrated its potential to induce neurotoxicity and affect cellular function .

Dosage Effects in Animal Models

The effects of glutaramic acid in animal models are dose-dependent. At low doses, it can enhance cognitive function and synaptic plasticity . At high doses, glutaramic acid can induce excitotoxicity, leading to neuronal damage and cell death . Studies have also shown that excessive levels of glutaramic acid can disrupt the blood-brain barrier and cause neuroinflammation . Therefore, it is crucial to carefully regulate the dosage of glutaramic acid in experimental settings to avoid adverse effects .

Metabolic Pathways

Glutaramic acid is involved in several metabolic pathways, including the Krebs cycle and the urea cycle . It is synthesized from alpha-ketoglutarate through the action of glutamate dehydrogenase and can be converted into glutamine by glutamine synthetase . Additionally, glutaramic acid serves as a precursor for the synthesis of neurotransmitters, such as GABA and glutathione . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various physiological functions .

Transport and Distribution

Within cells, glutaramic acid is transported and distributed through specific transporters and binding proteins . The excitatory amino acid transporters (EAATs) are responsible for the uptake of glutaramic acid into neurons and glial cells . Once inside the cell, glutaramic acid can be stored in vesicles or transported to mitochondria for further metabolism . The distribution of glutaramic acid within tissues is regulated by its interactions with transporters and binding proteins, ensuring its availability for various cellular processes .

Subcellular Localization

Glutaramic acid is localized in various subcellular compartments, including the cytosol, mitochondria, and synaptic vesicles . Its activity and function are influenced by its subcellular localization, as it can interact with different enzymes and receptors depending on its location . For example, in the mitochondria, glutaramic acid is involved in energy production and the synthesis of metabolic intermediates . In synaptic vesicles, it acts as a neurotransmitter, facilitating neuronal communication . The subcellular localization of glutaramic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

特性

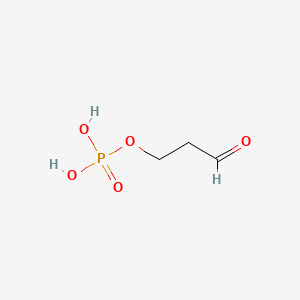

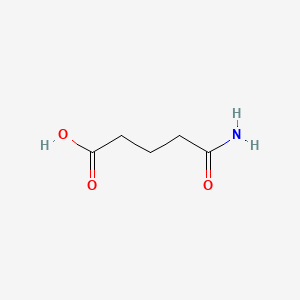

IUPAC Name |

5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFMAONWNTUZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179983 | |

| Record name | Glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25335-74-4 | |

| Record name | 5-Amino-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25335-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。